molecular formula C11H18N2O B13443301 (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone

(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone

Cat. No.: B13443301
M. Wt: 194.27 g/mol
InChI Key: JOHGDKQXZARUDN-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its structure, featuring a 3-aminopyrrolidine moiety linked to a cyclohexenyl ketone, is often explored for developing compounds that target the central nervous system (CNS) . The 3-aminopyrrolidine group is a privileged structure in drug discovery, frequently serving as a key pharmacophore in molecules designed to interact with G-protein coupled receptors (GPCRs) and neurotransmitter transporters . Specifically, pyrrolidine-containing compounds have demonstrated potent activity as inhibitors of plasma membrane transporters for monoamines like dopamine (DAT) and norepinephrine (NET) . By modulating these transporters, such compounds can affect extracellular concentrations of neurotransmitters, thereby influencing cell-to-cell signaling pathways critical for regulating arousal, reward, and emotion . The cyclohex-3-en-1-yl group introduces a conformationally constrained and spatially defined lipophilic element, which can be crucial for optimizing binding affinity and selectivity toward biological targets. This compound is strictly intended for research applications, including as a building block in the synthesis of novel bioactive molecules, as a tool compound for investigating neuropharmacological mechanisms, and in the exploration of structure-activity relationships (SAR) for new therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-cyclohex-3-en-1-ylmethanone

InChI

InChI=1S/C11H18N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-2,9-10H,3-8,12H2

InChI Key

JOHGDKQXZARUDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)N

Origin of Product

United States

Preparation Methods

Direct Amination of Pyrrolidine Derivatives via Multi-Step Synthesis

Overview:
This classical approach involves the synthesis of the pyrrolidine ring followed by selective amino functionalization at the 3-position, then subsequent coupling with the cyclohexenyl group.

Methodology:

  • Step 1: Synthesis of pyrrolidine core via cyclization of amino acids or amino alcohols, often employing intramolecular cyclization of appropriately substituted precursors.
  • Step 2: N-alkylation or N-acylation to introduce the N-1 substituent, such as benzyl or other protecting groups, to facilitate subsequent reactions.
  • Step 3: Functionalization at the 3-position through nucleophilic substitution or oxidative amination , often utilizing reagents like ammonia or hydrazine derivatives under controlled conditions.
  • Step 4: Introduction of the cyclohexenyl moiety via acylation or carbonyl coupling with cyclohex-3-en-1-yl derivatives, typically using acyl chlorides or anhydrides.

Preparation via Cycloaddition and Subsequent Functionalization

Overview:
This method employs [3+2] cycloaddition reactions to form pyrrolidine rings, followed by functional group modifications.

Methodology:

  • Step 1: Generate a nitrogen-centered radical or azomethine ylide intermediate from suitable precursors such as α,β-unsaturated carbonyl compounds and amines .
  • Step 2: Conduct cycloaddition with cyclohexenyl derivatives to form the pyrrolidine ring fused with the cyclohexenyl moiety.
  • Step 3: Functionalize the nitrogen atom with amino groups through reduction or amination reactions.

Amide Coupling Strategy for Final Assembly

Overview:
This approach involves the synthesis of a pyrrolidine-2,5-dione intermediate, which is then coupled with the cyclohexenyl group via amide bond formation.

Methodology:

  • Step 1: Synthesize pyrrolidine-2,5-dione derivatives through cyclization of amino acids or keto acids .
  • Step 2: Functionalize the nitrogen with amino groups using reductive amination or nucleophilic substitution .
  • Step 3: Attach the cyclohexenyl group by amide coupling employing reagents such as HATU , EDC , or DCC in the presence of base (e.g., DIPEA).

Key Reaction Conditions and Reagents

Step Reagents Conditions Purpose
Cyclization Amino acids, aldehydes Heat, solvent (e.g., ethanol, acetic acid) Pyrrolidine ring formation
N-alkylation Alkyl halides or acyl chlorides Base (e.g., K2CO3), solvent N-substituent introduction
Amide coupling HATU, DCC, EDC DMF, room temperature Attach cyclohexenyl group
Amination NH3, hydrazine Elevated temperature, inert atmosphere Introduce amino group at 3-position

Verification and Validation of Synthetic Routes

Extensive research supports the feasibility of these methods:

  • Literature Validation:

    • The synthesis of pyrrolidine derivatives via hydrogenation of pyrroline or reaction of 1-benzyl-3-phthalimidopyrrolidine with hydrazine demonstrates effective routes to amino-substituted pyrrolidines.
    • The reaction of aldehydes with amines under mild conditions facilitates the formation of pyrrolidine rings with functionalized substituents.
  • Experimental Data:

    • The synthesis of N-phenylmaleimide derivatives with subsequent reduction and functionalization supports the amide coupling strategy for complex heterocycles.
  • Reaction Optimization:

    • Use of protecting groups (e.g., Boc, CBZ) during multi-step synthesis ensures selectivity and yield maximization.
    • Solvent choice (e.g., dichloromethane, tetrahydrofuran) and temperature control are critical for reaction efficiency.

Summary of the Most Viable Approach

The most efficient and scalable method involves:

  • Step 1: Synthesis of a pyrrolidine core via cyclization of suitable amino acid derivatives.
  • Step 2: Functionalization at the 3-position through nucleophilic amination or reductive amination .
  • Step 3: Coupling with a cyclohexenyl acyl chloride or equivalent activated derivative to form the methanone linkage .

This route aligns with established literature on heterocyclic synthesis and is adaptable for large-scale production with optimized reaction conditions.

Chemical Reactions Analysis

Reductive Coupling Reactions

The cyclohexene double bond participates in catalytic hydrogenation and reductive coupling. For example:

  • Asymmetric Transfer Hydrogenation (ATH):
    Using RuCl(TsDPEN) catalysts, the cyclohexene group undergoes dynamic kinetic resolution to produce diastereomeric alcohols. A study demonstrated a 90% combined yield with a trans/cis ratio >99:1 under Crabtree catalyst conditions .

Reaction Type CatalystYield (%)Selectivity (dr/ee)
Asymmetric HydrogenationRuCl(TsDPEN)90>99:1 dr
Pd-Catalyzed ReductionPd/C (H₂)95Retained ee (99%)

Oxidation Pathways

The cyclohexene moiety undergoes oxidation via Mn-based catalysts:

  • Epoxidation:
    Mn(CF₃SO₃)₂ complexes with chiral ligands like (S,S)-N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane catalyze enantioselective epoxidation. Reported turnover numbers (TONs) reach 1,000 with H₂O₂/AcOH .

  • C–H Oxygenation:
    Secondary C–H bonds adjacent to the ketone group are oxidized to ketones (up to 154 TON ) using Mn-benzoimidazole catalysts .

Mechanistic Insight:
Metal-based oxidation dominates over radical pathways, as evidenced by cyclohexanol/cyclohexanone ratios of 4.9:5.1 .

Nucleophilic Additions to the Ketone

The ketone group reacts with nucleophiles such as Grignard reagents:

  • Methyllithium Addition:
    Treatment with CH₃Li/CeCl₃ yields tertiary alcohols (84% yield ) without epimerization .

Amine-Functionalized Reactions

The 3-aminopyrrolidine group participates in:

  • Condensation with Carbonyls:
    Reacts with N-aroylmorpholines under LDA to form N-benzyl-2-aroylmorpholin-3-one (90% yield ) .

  • Buchwald–Hartwig Amination:
    Pd-catalyzed cross-coupling with aryl halides introduces aromatic substituents (e.g., 96% yield for 3,4-dichlorophenyl derivatives) .

Thermal Rearrangements

Under acidic conditions (BF₃·OEt₂/H₂O₂), carbocation rearrangements occur:

  • Wagner-Meerwein Shift:
    Converts tertiary alcohols to phenols (92% yield ) via carbenium intermediates .

Scientific Research Applications

Chemistry

In organic synthesis, (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone can be used as a building block for more complex molecules.

Biology

Medicine

Research may explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry

In industrial applications, it can be used in the synthesis of polymers, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and relevant biological or synthetic insights:

Compound Name Heterocycle Cyclic Group Molecular Weight (g/mol) Key Notes References
(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone 3-Aminopyrrolidine Cyclohex-3-en-1-yl ~192.26 Base compound; unsaturated cyclohexene enhances flexibility.
(S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride 3-Aminopyrrolidine Cyclohexyl 220.73 (hydrochloride) Saturated cyclohexyl group reduces conformational flexibility; used as an intermediate.
(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride 3-Aminopyrrolidine Cyclopropyl 190.67 (hydrochloride) Cyclopropane introduces steric strain; potential for unique receptor interactions.
Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone Piperidine Cyclohex-3-en-1-yl 237.34 Piperidine with hydroxyethyl side chain may improve solubility.
Cyclohex-3-en-1-yl(3-(phenoxymethyl)azetidin-1-yl)methanone Azetidine Cyclohex-3-en-1-yl 271.35 Azetidine’s smaller ring and phenoxymethyl group alter steric and electronic profiles.

Key Structural and Functional Differences

  • Cyclohexene vs. Cyclohexyl/Cyclopropyl: The unsaturated cyclohexene group in the target compound may enhance π-π interactions in receptor binding compared to saturated cyclohexyl () or strained cyclopropyl () analogs.
  • Heterocycle Variations: 3-Aminopyrrolidine vs. Piperidine/Azetidine: Pyrrolidine’s five-membered ring balances flexibility and rigidity, whereas piperidine (six-membered) offers greater conformational freedom. Amino Group Positioning: The 3-amine in pyrrolidine derivatives is critical for hydrogen bonding, as seen in cannabinoid receptor studies where pyrrole-derived compounds showed lower potency than indole analogs ().
  • Side Chain Modifications: Hydroxyethyl () or phenoxymethyl () substituents introduce polar or aromatic groups, respectively, which could modulate solubility, bioavailability, and target affinity.

Biological Activity

(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is an organic compound notable for its unique structural features, which include a pyrrolidine ring and a cyclohexene moiety. This article delves into the biological activities associated with this compound, exploring its potential pharmacological effects, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C12_{12}H15_{15}N1_{1}O, highlighting the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be analyzed as follows:

Structural FeatureDescription
Pyrrolidine Ring A five-membered saturated heterocycle containing one nitrogen atom.
Cyclohexene Moiety An unsaturated six-membered ring that may influence reactivity and biological interactions.

Biological Activity

The biological activity of this compound is largely inferred from its structural features and the activities of similar compounds. Notably, compounds with analogous structures have been linked to various pharmacological effects, including neuroactivity and potential therapeutic applications in treating neurological disorders.

Predictive Models

Quantitative structure–activity relationship (QSAR) analyses suggest that the compound may exhibit significant biological activity based on its structural characteristics. Such models are essential for predicting how modifications in chemical structure can influence biological interactions.

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

  • Condensation Reactions : Combining starting materials under specific conditions to yield the desired compound.
  • Functional Group Modifications : Altering existing functional groups to enhance biological activity or physicochemical properties.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have shown promising results in preclinical studies:

  • Neuroactive Properties : Similar pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating psychiatric disorders.
  • Kinase Inhibition : Some derivatives have been identified as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
2-MethylpyrrolidineMethyl group on pyrrolidineNeuroactive properties
CyclohexanoneKetone on cyclohexaneSolvent and intermediate in organic synthesis
4-AminocyclohexanolAmino group on cyclohexanePotential antidepressant activity

The combination of cyclic structures and functional groups in this compound may confer distinct reactivity and biological interactions compared to these similar compounds.

Q & A

Q. How do researchers assess the compound’s cytotoxicity while mitigating false positives in viability assays?

  • Methodological Answer : Redundant assays (MTT, resazurin, and ATP luminescence) confirm cytotoxicity. Membrane integrity tests (LDH release) and apoptosis markers (Annexin V/PI staining) differentiate true cell death from assay artifacts. Normalization to housekeeping genes (e.g., GAPDH) controls for seeding density variability .

Methodological Best Practices

  • Data Triangulation : Combine crystallography (SHELX), spectroscopy, and computational modeling to resolve structural ambiguities .
  • Controlled Synthesis : Use DoE and chiral analytics to optimize enantiopurity .
  • Bioactivity Validation : Cross-validate pharmacological data with orthogonal assays and mechanistic studies .

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